molecular formula C11H18Cl2N4O2 B2395754 7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2095409-22-4

7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Cat. No.: B2395754
CAS No.: 2095409-22-4
M. Wt: 309.19
InChI Key: UYMKNSNAVMTXJT-UHFFFAOYSA-N
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Description

7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound with a fused triazole-pyrazine core. Its molecular formula is C₁₁H₁₈Cl₂N₄O₂, and it has a molecular weight of 309.19 g/mol (calculated from evidence). The compound is characterized by a cyclopropylmethyl substituent at position 7 and a methyl group at position 3, along with a carboxylic acid moiety at position 4. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

7-(cyclopropylmethyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c1-7-12-13-10-6-14(4-8-2-3-8)9(11(16)17)5-15(7)10;;/h8-9H,2-6H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKNSNAVMTXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(N(C2)CC3CC3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C₆H₁₂Cl₂N₄
  • Molecular Weight : 211.09 g/mol
  • CAS Number : 886886-04-0
  • Solubility : Highly soluble in water (55.2 mg/ml) .

Anti-inflammatory Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-inflammatory effects. For instance, compounds structurally related to our compound have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 6.12 to 6.74 μM when tested against COX-1 and COX-2 enzymes .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets involved in inflammatory pathways. For example:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins (PGE2), which are responsible for inflammation and pain .
  • Adenosine Receptors : Similar compounds have been shown to modulate A3 adenosine receptors (A3AR), which are implicated in inflammation and cancer . The activation or inhibition of these receptors can lead to downstream effects that alter cellular responses to inflammatory stimuli.

Structure-Activity Relationships (SAR)

The structural modifications on the triazolo[4,3-a]pyrazine core significantly influence biological activity. For instance:

  • The presence of cyclopropylmethyl groups enhances lipophilicity and may improve receptor binding affinity.
  • Variations in substituents at the 3-position of the tetrahydro-triazole ring have been shown to alter potency against specific targets .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW264.7 macrophages, compounds similar to 7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine were tested for their ability to suppress nitric oxide production and pro-inflammatory cytokines. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with these compounds .

Case Study 2: Cancer Research

Research has also explored the role of this compound in cancer cell lines. It was found that certain derivatives exhibited cytotoxic effects against various cancer types by inducing apoptosis through mitochondrial pathways . The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Summary Table of Biological Activities

Activity IC50 Value (μM) Target Reference
COX-1 Inhibition6.74Cyclooxygenase
COX-2 Inhibition6.12Cyclooxygenase
TNF-α SuppressionNot specifiedCytokine
Apoptosis InductionNot specifiedCancer Cells

Scientific Research Applications

Anticancer Properties

Triazolo-pyrazines are being investigated for their anticancer activities. Preliminary studies suggest that modifications to the pyrazine ring can enhance cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific signaling pathways involved in cancer proliferation could make it a candidate for further development in oncology.

Neurological Applications

The triazolo-pyrazine scaffold has shown promise in neuropharmacology. Compounds with similar structures have been reported to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The unique cyclic structure may influence receptor binding affinities and selectivities.

Synthesis Methodologies

The synthesis of 7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride typically involves multi-step organic reactions including cyclization and functional group modifications. Key steps may include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Cyclization Reactions : Employing cyclization agents to form the pyrazine structure.
  • Carboxylic Acid Derivatization : Introducing carboxylic acid functionalities through various synthetic routes.

Case Studies

While specific case studies on this exact compound are scarce due to its recent identification and synthesis, related compounds have been extensively studied:

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial properties of substituted amides derived from pyrazine-2-carboxylic acids, noting significant inhibition rates against Mycobacterium tuberculosis .
  • Anticancer Research : Research into triazolo-pyrazines has shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine family, which is known for diverse pharmacological properties. Below is a detailed comparison with structurally related derivatives:

Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities
7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride 3-CH₃; 7-cyclopropylmethyl; 6-COOH C₁₁H₁₈Cl₂N₄O₂ 309.19 Under investigation (potential CNS activity)
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-Cl C₆H₉ClN₄·HCl 206.07 Cytotoxic, antimicrobial
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-CH₃; 8-CH₃ C₈H₁₄ClN₄ 216.68 Membrane-stabilizing, cardioprotective
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-CF₃ C₇H₁₀ClF₃N₄ 262.63 Anticancer, enzyme inhibition

Key Differences and Implications

The carboxylic acid moiety at position 6 distinguishes it from non-carboxylated analogs, improving solubility and enabling salt formation for enhanced bioavailability .

Synthetic Routes: The target compound’s synthesis likely follows the cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing intermediates, as described for related triazolopyrazines . This method contrasts with the one-pot reactions used for imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), which prioritize step efficiency over structural diversity .

Biological Activity: While the 3-trifluoromethyl analog shows strong anticancer activity due to electron-withdrawing effects, the 3-methyl substituent in the target compound may favor milder interactions, such as cerebroprotection .

Research Findings and Trends

  • Pharmacological Potential: Triazolopyrazines with 7-position modifications (e.g., cyclopropylmethyl) are understudied but show promise in CNS disorders due to their balanced lipophilicity and hydrogen-bonding capacity .
  • Structural-Activity Relationship (SAR) : Position 3 substituents (CH₃, Cl, CF₃) critically modulate potency and selectivity. For instance, chloro groups enhance cytotoxicity, while methyl groups reduce off-target effects .
  • Synthetic Challenges : The dihydrochloride salt form of the target compound requires rigorous purification to maintain ≥95% purity, a common hurdle in triazolopyrazine chemistry .

Preparation Methods

Core Cyclization Strategies for Triazolo-Pyrazine Framework

The triazolo[4,3-a]pyrazine core is typically constructed via cyclization of hydrazine derivatives with pyrazine intermediates. A prevalent approach involves reacting 2-chloropyrazine with hydrazine hydrate under controlled conditions to form a hydrazine-pyrazine adduct, which undergoes intramolecular cyclization in the presence of trifluoroacetic anhydride and methanesulfonic acid. For the target compound, methyl substitution at position 3 is introduced through selective alkylation during cyclization.

Key Reaction Parameters:

  • Temperature: 60–110°C for cyclization.
  • Catalysts: Methanesulfonic acid (0.07 mol) for acid-mediated ring closure.
  • Solvents: Chlorobenzene or toluene for high-temperature stability.

Carboxylation at Position 6

The carboxylic acid moiety is introduced through hydrolysis of a pre-installed ester group. A representative method involves:

  • Ester Formation: Reacting the intermediate with ethyl glycinate hydrochloride in the presence of trifluoroacetic anhydride.
  • Hydrolysis: Treating the ester with aqueous HCl (6 M) under reflux to yield the carboxylic acid.

Reaction Conditions:

Step Solvent Temperature Time Yield
Esterification Toluene 80°C 5 hours 78–85%
Hydrolysis Ethanol/H2O 100°C 3 hours 90–95%

Dihydrochloride Salt Formation

The final dihydrochloride salt is prepared by treating the free base with hydrogen chloride gas in ethanol. Critical parameters include:

  • Stoichiometry: 2.2 equivalents of HCl to ensure complete salt formation.
  • Crystallization: Slow cooling (0°C) to obtain high-purity crystals.

Purity Data:

  • HPLC: >99.1% after recrystallization.
  • Melting Point: 210–215°C (decomposition).

Comparative Analysis of Synthetic Routes

Route A (Patent CN102796104A):

  • Advantages: High-yield cyclization (93% purity), scalable for industrial production.
  • Limitations: Requires palladium/carbon for hydrogenation, increasing cost.

Route B (Patent CN105017260B):

  • Advantages: Avoids transition metals, uses inexpensive glycine ester.
  • Limitations: Longer reaction times (60 hours for cyclization).

Industrial Scalability and Challenges

  • Cost Drivers: Palladium catalysts and trifluoroacetic anhydride contribute significantly to expenses.
  • Byproduct Management: Column chromatography is often needed to remove regioisomers from alkylation steps.
  • Environmental Impact: Chlorobenzene and dichloromethane require specialized waste treatment.

Q & A

Q. What are the optimal synthetic routes for synthesizing 7-(cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride?

Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and salt formation. A general approach includes:

  • Step 1: Cyclization of acid precursors (e.g., carboxylic acids) with carbonyldiimidazole (CDI) to activate intermediates, followed by reaction with hydrazine derivatives (e.g., N1-substituted 3-hydrazinopyrazin-2-ones) under reflux conditions .
  • Step 2: Hydrochloride salt formation via reaction with HCl in aqueous-alcohol media, ensuring stoichiometric control to avoid over-acidification .
    Key parameters: Temperature (100°C for cyclization), solvent (DMF for activation), and reaction time (24 hours for reflux).

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • 1H/13C NMR: Analyze chemical shifts for cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and triazole ring protons (δ ~7.5–8.5 ppm). Carboxylic acid protons may appear as broad signals .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C11H18Cl2N4O2) with accuracy ≤5 ppm .
  • Elemental Analysis: Confirm Cl content (~22.5% for dihydrochloride form) to validate salt stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Mitigation strategies include:

  • Cross-validation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
  • HPLC-MS Purity Check: Ensure ≥95% purity (via UV detection at 254 nm) to exclude interference from byproducts .
  • Crystallography: If crystalline, single-crystal X-ray diffraction provides definitive bond-length/angle data .

Q. What computational methods are recommended to predict pharmacokinetic properties of this compound?

Methodological Answer: Use in silico tools like SwissADME to assess:

  • Lipophilicity (LogP): Predict membrane permeability (target LogP ~2–3 for CNS penetration) .
  • Drug-likeness: Evaluate violations of Lipinski’s Rule of Five (e.g., molecular weight ≤500 Da, H-bond donors ≤5) .
  • Metabolic Stability: Simulate cytochrome P450 interactions to identify potential metabolic hotspots .

Q. How can researchers design derivatives with enhanced biological activity while maintaining the triazolopyrazine core?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the cyclopropylmethyl group with other hydrophobic moieties (e.g., cyclobutyl) to modulate target binding .
  • Salt Screening: Test organic salts (e.g., sodium, potassium) to improve solubility without altering the core structure .
  • SAR Studies: Use cell-based assays to correlate substituent modifications (e.g., methyl group at position 3) with antibacterial/antiviral activity .

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C indicates thermal stability) .
  • Forced Degradation Studies: Expose to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4 weeks, then analyze degradation products via LC-MS .
  • Karl Fischer Titration: Measure residual water content (<0.5% for hygroscopic salts) to prevent hydrolysis .

Q. What experimental strategies address low aqueous solubility of this dihydrochloride salt?

Methodological Answer:

  • Co-solvent Systems: Use ethanol/water (30:70 v/v) or PEG-400 to enhance solubility without precipitation .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release in in vivo studies .
  • pH Adjustment: Test buffered solutions (pH 4–6) to balance ionization and solubility .

Q. How can researchers investigate the metabolic stability of this compound in hepatic models?

Methodological Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID: Use high-resolution MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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